REACTION_CXSMILES
|
[C:1](Cl)(=O)[C:2]([Cl:4])=[O:3].[C:7]1([C:16]2C=[CH:20][CH:19]=[CH:18][CH:17]=2)[C:8](C(O)=O)=[CH:9][CH:10]=[CH:11][CH:12]=1>ClCCl.CN(C)C=O>[C:16]1([C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=2)[C:1]([C:2]([Cl:4])=[O:3])=[CH:20][CH:19]=[CH:18][CH:17]=1
|
Name
|
|
Quantity
|
1.54 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=CC1)C(=O)O)C1=CC=CC=C1
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0.3 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
is concentrated by distillation
|
Type
|
CUSTOM
|
Details
|
the biphenyl-2-carboxylic acid chloride is further reacted as a crude product
|
Name
|
|
Type
|
|
Smiles
|
C=1(C(=CC=CC1)C(=O)Cl)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |